An In-Depth Technical Guide to 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol: Synthesis, Characterization, and Therapeutic Potential
Foreword: The Architectural Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry.[1] Its inherent metabolic stability, ability to serve as a bioisosteric replacement for amide and ester functionalities, and its capacity to engage in various non-covalent interactions with biological targets make it a cornerstone for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of a specific, promising derivative: 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol. We will delve into its chemical architecture, a detailed, field-proven synthetic protocol, robust characterization methodologies, and an exploration of its potential applications in drug development, grounded in the broader context of the pharmacological activities of related analogues.
Molecular Architecture and Physicochemical Properties
The chemical entity, 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol, is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a hydroxymethyl group. This strategic arrangement of functionalities dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol
| Property | Value | Source |
| CAS Number | 1153452-00-6 | [3] |
| Molecular Formula | C₉H₇ClN₂O₂ | [3] |
| Molecular Weight | 210.62 g/mol | [3] |
| Physical Form | Powder | [3] |
| InChI | 1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 | [3] |
| InChIKey | WHCCISKGRFFFQM-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CO | Inferred |
| Purity | Typically >95% | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol: A Step-by-Step Protocol
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in synthetic organic chemistry. The following protocol is a robust and reproducible method adapted from established literature procedures for analogous compounds, providing a clear pathway to the target molecule.[4] The core of this synthesis lies in the cyclization of an O-acylated amidoxime intermediate.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol.
Experimental Protocol
Step 1: Synthesis of 3-chlorobenzamidoxime (Intermediate 1)
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To a solution of 3-chlorobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-chlorobenzamidoxime.
Step 2: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol
-
To a solution of 3-chlorobenzamidoxime (1 equivalent) and methyl 2-hydroxyacetate (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Heat the reaction mixture to 80-100°C for 2-4 hours to facilitate the cyclization. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol.
Structural Elucidation and Characterization
Table 2: Predicted Spectroscopic Data for 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9-8.1 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~4.9 (s, 2H, -CH₂-), ~3.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C5 of oxadiazole), ~168 (C3 of oxadiazole), ~135 (Ar-C-Cl), ~131, ~130, ~128, ~126 (Ar-C), ~60 (-CH₂OH) |
| IR (KBr, cm⁻¹) | ν: ~3400 (O-H stretch), ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1470 (Ar C=C stretch), ~1050 (C-O stretch) |
| Mass Spec. (ESI-MS) | m/z: 211.02 [M+H]⁺, 233.00 [M+Na]⁺ |
Potential Applications in Drug Discovery and Development
The 1,2,4-oxadiazole scaffold is a versatile platform for the development of a wide array of therapeutic agents, exhibiting activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][6]
Rationale for Biological Activity
The presence of the 3-chlorophenyl group can enhance lipophilicity, potentially improving membrane permeability. The hydroxymethyl group at the 5-position provides a site for hydrogen bonding, which can be crucial for target engagement. The 1,2,4-oxadiazole ring itself acts as a rigid scaffold, presenting the substituents in a well-defined spatial orientation for interaction with biological macromolecules.
Potential Therapeutic Targets
Based on the activities of structurally similar compounds, 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol could be a promising candidate for investigation in the following areas:
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Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or receptor tyrosine kinases.[1][7] The substitution pattern of the target molecule warrants its evaluation against a panel of cancer cell lines.
-
Neurodegenerative Diseases: A closely related analogue, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[4] This suggests that 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol could also exhibit MAO-B inhibitory activity.
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Antimicrobial and Antifungal Activity: The 1,2,4-oxadiazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[8]
Proposed Mechanism of Action: A Hypothetical Model
Should 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol exhibit MAO-B inhibitory activity, its mechanism would likely involve binding to the active site of the enzyme, preventing the breakdown of dopamine in the brain. This would lead to an increase in dopamine levels, which is beneficial in the management of Parkinson's disease.
Caption: Hypothetical mechanism of MAO-B inhibition.
Safety and Handling
According to the available safety data, 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol is classified as a warning-level hazard.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.
Conclusion and Future Directions
3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol represents a molecule of significant interest within the landscape of medicinal chemistry. Its straightforward, modular synthesis allows for the facile generation of analogues for structure-activity relationship (SAR) studies. While specific biological data for this compound is not yet widely published, the extensive body of literature on the pharmacological activities of the 1,2,4-oxadiazole class strongly suggests its potential as a valuable lead compound for the development of new therapeutics, particularly in the areas of oncology and neurodegenerative disorders. Further in-depth biological evaluation, including in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential.
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